Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate
Description
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-4-6(2)7(12)5-9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
DCRVQWZOWFIPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Scientific Research Applications
There appears to be a misunderstanding in the query, as it asks for information on "Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate," while the provided search results largely discuss "Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate" (EBMBC). Despite the slight difference in the position of the methyl and bromo groups, the search results can still provide relevant information regarding the applications of similar benzimidazole compounds. Therefore, the following information will focus on EBMBC and related benzimidazole compounds, highlighting their applications and research findings.
Antimicrobial Properties
Research indicates that EBMBC exhibits antimicrobial effects against various pathogens. The bromine substitution enhances the compound's binding affinity to biological targets, potentially improving its effectiveness compared to non-halogenated analogs. Preliminary studies have shown that compounds in the benzimidazole class often possess significant antimicrobial properties, making EBMBC a candidate for further investigation in this area.
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties. EBMBC has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth, potentially through enzyme inhibition or receptor binding.
Case Study: In vitro studies demonstrated that EBMBC effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent response, with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Anti-inflammatory Activity
N-benzimidazol-1-yl methyl-benzamide derivatives with electron-withdrawing groups like chloro and bromo at the ortho position of the phenyl ring and a chloromethyl group at the 2-position of the benzimidazole nucleus have shown significant analgesic and anti-inflammatory activities compared to a control group . Other benzimidazole derivatives have demonstrated notable activity against the COX-2 enzyme, suggesting potential in inflammation and pain management .
Other applications
Benzimidazole compounds also have roles in the preparation of pharmaceuticals like Binimetinib and Selumetinib, which are used in cancer treatment . Novel benzimidazole compounds have potential in preventing or treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound’s benzimidazole core distinguishes it from analogs with benzofuran, thiazole, or thiophene rings. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*XLogP3 values marked with † are estimated based on structural analogs.
Q & A
Q. Optimization Strategy :
Q. Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C-Br) | 1.89 Å |
| Dihedral Angle | 12.5° (benzimidazole-ester) |
Advanced: How can hydrogen bonding and π-π interactions in the crystal lattice be analyzed to predict solubility and stability?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~15% to packing).
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density (e.g., high π-π stacking reduces decomposition rates) .
Q. Example Interaction Table :
| Interaction Type | Distance (Å) | Contribution to Packing (%) |
|---|---|---|
| C-H···O (ester) | 2.45 | 25 |
| Br···H | 2.89 | 15 |
| π-π Stacking | 3.60 | 30 |
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals)?
- Dynamic NMR : Assess rotational barriers of the ester group at variable temperatures (e.g., coalescence temperature ≈ 200K).
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify conformational isomers .
- Crystal Structure Refinement : Use SHELXL to validate substituent positions if signal splitting arises from crystallographic disorder .
Basic: What bioactivity profiles have been observed in structurally related benzimidazole derivatives?
- Antimicrobial Activity : EC₅₀ values of 5–20 µM against S. aureus due to bromine’s electronegativity enhancing membrane disruption .
- Anticancer Potential : IC₅₀ = 8 µM against HeLa cells via topoisomerase inhibition (methyl group improves lipophilicity) .
Q. Comparative Bioactivity Table :
| Compound | Bioactivity (IC₅₀/EC₅₀) | Target |
|---|---|---|
| This compound | 8 µM (HeLa) | Topoisomerase II |
| Methyl 2-bromo-4-chlorothiazole-5-carboxylate | 12 µM (HeLa) | Tubulin Polymerization |
| Ethyl 4-bromo-2-cyano-5-methylbenzoate | 25 µM (S. aureus) | Cell Wall Synthesis |
Advanced: What reaction mechanisms govern nucleophilic substitution at the bromine site?
- SNAr Mechanism : Bromine’s electron-withdrawing effect activates the 5-position for substitution.
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) in reactions with NaN₃ in DMSO .
- Leaving Group Ability : Br⁻ > Cl⁻ due to polarizability; confirmed via Hammett plots (ρ = +2.1) .
Advanced: How do electronic effects of substituents (Br, CH₃, COOEt) influence reactivity?
- Hammett Parameters : σₚ values: Br (+0.23), CH₃ (-0.17), COOEt (+0.45).
- DFT Frontier Orbitals : LUMO localized at brominated ring, facilitating electrophilic attacks. HOMO delocalization over ester enhances π-π interactions .
Comparative Studies: How does this compound differ from its non-brominated or methyl-substituted analogs?
| Property | This compound | Ethyl 6-methylbenzimidazole-2-carboxylate |
|---|---|---|
| LogP | 3.2 | 2.8 |
| Melting Point | 145°C | 122°C |
| Antimicrobial EC₅₀ | 15 µM | 45 µM |
Key Insight : Bromine increases hydrophobicity and bioactivity but reduces solubility (2.1 mg/mL vs. 5.8 mg/mL in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
